3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22Cl2N6O and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.1232147 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization
- The functionalization of pyrazole derivatives through reactions with various agents to form new compounds has been demonstrated, highlighting the versatility of pyrazole frameworks in creating novel molecules with potential applications in drug development and material science (Yıldırım, Kandemirli, & Demir, 2005). These synthetic routes provide a basis for designing and synthesizing compounds similar to the one , potentially leading to new scientific applications.
Biological Evaluation
- Pyrazole derivatives have been evaluated for their anticancer and anti-inflammatory properties, indicating the therapeutic potential of these compounds. A study synthesized novel pyrazolopyrimidines derivatives and tested them for their cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships that could guide the development of new therapeutic agents (Rahmouni et al., 2016). This suggests that compounds like "3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" may also possess biologically relevant activities worth investigating.
Antimicrobial Activity
- The synthesis of pyrimidine derivatives, including those with pyrazole groups, has shown antimicrobial potential, hinting at the broad utility of such compounds in developing new antimicrobial agents. A specific study synthesized newer pyrimidine derivatives and evaluated their antimicrobial activity, providing insights into the potential use of such compounds in combating microbial infections (Rathod & Solanki, 2018).
Properties
IUPAC Name |
3,6-dicyclopropyl-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O/c1-31-23-21(22(30-31)14-7-8-14)16(9-20(29-23)13-5-6-13)24(33)28-15-10-27-32(11-15)12-17-18(25)3-2-4-19(17)26/h2-4,9-11,13-14H,5-8,12H2,1H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBEOJCOHHEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C(=N1)C6CC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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